molecular formula C18H17N3O5S2 B14936761 1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14936761
M. Wt: 419.5 g/mol
InChI Key: RSZWYEQUDVOOAS-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a benzothiazole moiety, and a pyrrolidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the furan ring, the benzothiazole moiety, and the pyrrolidine ring. The synthetic routes typically involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzothiazole Moiety: This involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Pyrrolidine Ring: This can be synthesized through the cyclization of appropriate amines and carbonyl compounds.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various substituted furan, benzothiazole, and pyrrolidine derivatives.

Scientific Research Applications

1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving furan, benzothiazole, and pyrrolidine derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, the benzothiazole moiety can bind to DNA and proteins, and the pyrrolidine ring can modulate the activity of various biological molecules. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Furan-2-ylmethanamine: This compound has a simpler structure with only a furan ring and an amine group.

    Benzothiazole: This compound lacks the furan and pyrrolidine rings, making it less complex.

    Pyrrolidine-3-carboxamide: This compound lacks the furan and benzothiazole moieties, making it less versatile.

The uniqueness of this compound lies in its combination of these three distinct moieties, which gives it a wide range of chemical and biological properties.

Properties

Molecular Formula

C18H17N3O5S2

Molecular Weight

419.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17N3O5S2/c1-28(24,25)13-4-5-14-15(8-13)27-18(19-14)20-17(23)11-7-16(22)21(9-11)10-12-3-2-6-26-12/h2-6,8,11H,7,9-10H2,1H3,(H,19,20,23)

InChI Key

RSZWYEQUDVOOAS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4

Origin of Product

United States

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